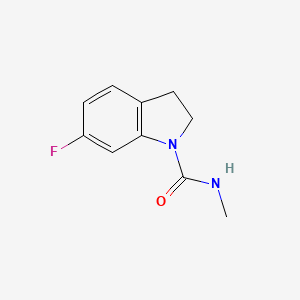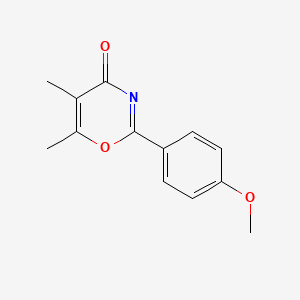![molecular formula C19H22N2OS B14381349 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-42-6](/img/structure/B14381349.png)
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a piperidine substituent, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenothiazine with a piperidine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
化学反応の分析
Types of Reactions
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenothiazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
科学的研究の応用
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process. It also interacts with neurotransmitter receptors in the brain, modulating their activity. These interactions lead to its observed pharmacological effects, such as antipsychotic activity.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other phenothiazine derivatives, this compound has a piperidine substituent that enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
89907-42-6 |
|---|---|
分子式 |
C19H22N2OS |
分子量 |
326.5 g/mol |
IUPAC名 |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazin-1-ol |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(12-20)13-21-15-7-2-3-9-17(15)23-18-10-4-8-16(22)19(18)21/h2-4,7-10,14,22H,5-6,11-13H2,1H3 |
InChIキー |
NKTFCQQTFZFARJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)

![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)

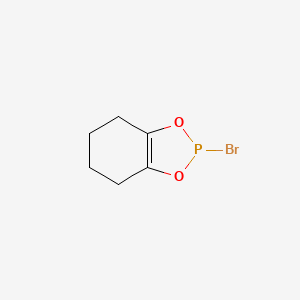
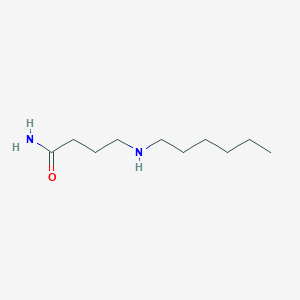
oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
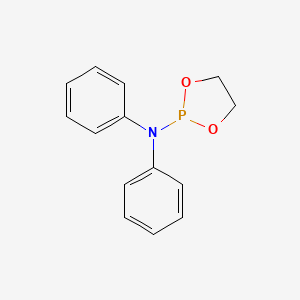
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
